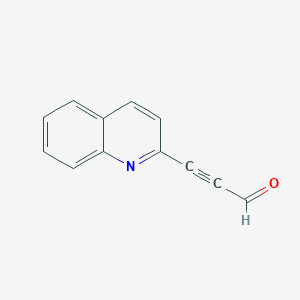
3-(Quinolin-2-yl)propiolaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinolin-2-yl)propiolaldehyde is a heterocyclic aromatic compound that features a quinoline ring system fused with a propiolaldehyde group. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the quinoline moiety in this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-2-yl)propiolaldehyde typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an α-methylene ketone under acidic conditions. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(Quinolin-2-yl)propiolaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Quinoline-2-carboxylic acid.
Reduction: 3-(Quinolin-2-yl)propanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Quinolin-2-yl)propiolaldehyde has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the quinoline moiety.
Medicine: Explored for its potential in drug development, particularly for targeting infectious diseases and cancer.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Mechanism of Action
The biological activity of 3-(Quinolin-2-yl)propiolaldehyde is primarily attributed to the quinoline ring. Quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent. Additionally, it can disrupt microbial cell membranes, making it effective against certain pathogens .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Quinolin-2-carboxaldehyde: Similar structure but lacks the propiol group.
Quinolin-2-ylmethanol: The reduced form of 3-(Quinolin-2-yl)propiolaldehyde.
Uniqueness: this compound is unique due to the presence of both the quinoline ring and the propiolaldehyde group, which allows for diverse chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H7NO |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-quinolin-2-ylprop-2-ynal |
InChI |
InChI=1S/C12H7NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-2,4,6-9H |
InChI Key |
RTULTJOCAMLTHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C#CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
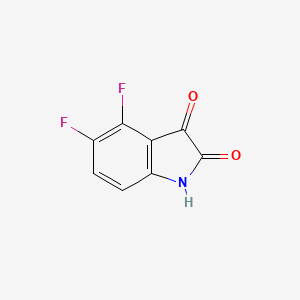
![4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15070761.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
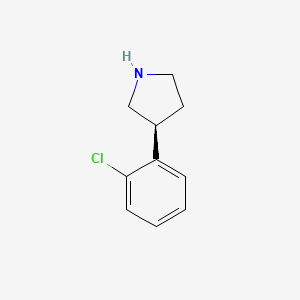
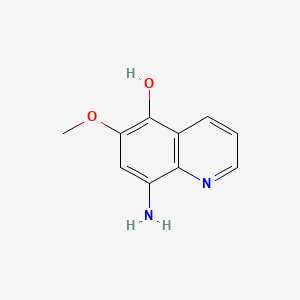
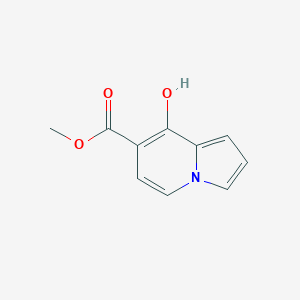
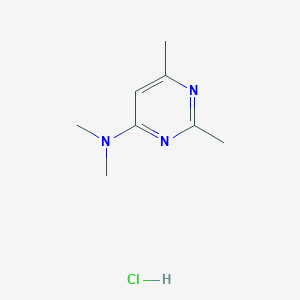


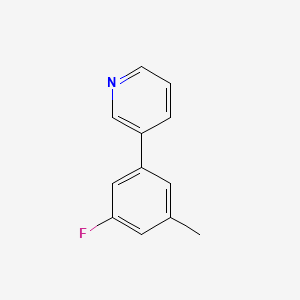
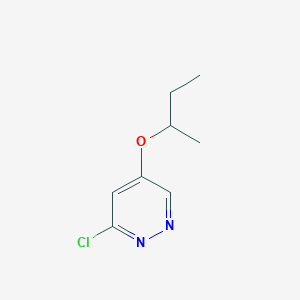
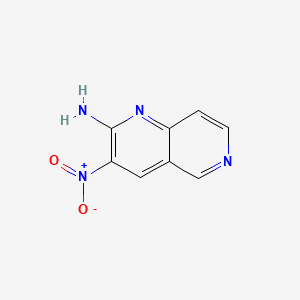
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
